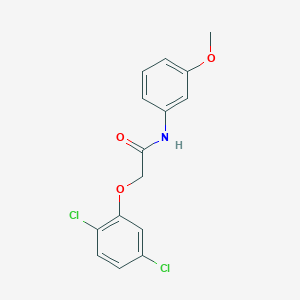
4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline is a chemical compound of interest in various fields of chemistry and pharmacology due to its unique structure and properties. This compound is part of the quinazoline derivatives, known for their wide range of biological activities and applications in drug development.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline features a complex arrangement of atoms, including a quinazoline core, a piperazinyl group, and a trifluoromethyl group. The structure is characterized by X-ray diffraction analysis, ensuring the correct arrangement of atoms and bond angles. The molecular structure influences its chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Quinazoline derivatives engage in various chemical reactions, including cyclization, alkylation, and acylation. These reactions are pivotal for modifying the chemical structure to enhance biological activity or alter physical properties. The presence of the piperazinyl group and the trifluoromethyl group adds to the compound's versatility in chemical reactions, affecting its pharmacological properties (Chernyshev et al., 2008).
Applications De Recherche Scientifique
Overview of Quinazoline Derivatives
Quinazoline derivatives, encompassing 4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline, have been extensively studied due to their significant biological activities. These compounds are part of a broader class of fused heterocycles, notable for their presence in over 200 naturally occurring alkaloids. Research has focused on modifying the quinazoline nucleus by introducing various bioactive moieties, aiming to create new potential medicinal agents. This pursuit has yielded compounds with promising antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Additionally, the challenge of solubility remains a major hurdle in drug development, highlighting the need for compounds with sufficient bioavailability to counter antibiotic resistance (Tiwary et al., 2016).
Anticancer Potential
The anticancer efficacy of quinazoline compounds, particularly against colorectal cancer, has been a focal point of research. Quinazoline's structure allows for flexibility in developing novel analogues with anticancer properties by substituting the benzene and/or pyrimidine rings. These derivatives inhibit colorectal cancer cell growth by modulating specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, suggesting the potential of the quinazoline nucleus in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Optoelectronic Applications
Research on quinazoline derivatives extends beyond medicinal chemistry into the realm of optoelectronics. Quinazolines have been studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and also serve as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Propriétés
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4/c20-19(21,22)18-23-16-9-5-4-8-15(16)17(24-18)26-12-10-25(11-13-26)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDBPTZAISCAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)


![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)
![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)
![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)